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molecular formula C8H6S B1666688 Thianaphthene CAS No. 95-15-8

Thianaphthene

Cat. No. B1666688
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464863

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.Cl[CH2:11][C:12](O)=O.C(=S)=[S:16]>>[S:16]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:12]=[CH:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Usually, this reaction
CUSTOM
Type
CUSTOM
Details
in a temperature range of room temperature to about 100° C

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464863

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.Cl[CH2:11][C:12](O)=O.C(=S)=[S:16]>>[S:16]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:12]=[CH:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Usually, this reaction
CUSTOM
Type
CUSTOM
Details
in a temperature range of room temperature to about 100° C

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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